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Compound of Interest

Compound Name: 3-Bromo-2-methylpropan-1-ol

Cat. No.: B1332129

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for
enantiomerically pure compounds is paramount. The stereochemistry of a molecule is a critical
determinant of its biological activity, with different enantiomers often exhibiting vastly different
pharmacological or toxicological profiles. Chiral building blocks—enantiopure molecules that
serve as starting materials for more complex structures—are therefore indispensable tools for
the synthetic chemist.[1] They provide an efficient pathway to introduce specific stereocenters,
bypassing the need for challenging chiral resolutions or asymmetric syntheses at later stages.

[2]3]

(S)-3-bromo-2-methylpropan-1-ol (CAS No: 98244-48-5) has emerged as a versatile and
valuable C4 chiral building block.[4] Its structure incorporates two distinct reactive centers: a
primary hydroxyl group and a primary alkyl bromide, with a defined stereocenter at the C2
position. This bifunctionality allows for selective and sequential chemical modifications, making
it a strategic precursor in the synthesis of a wide array of complex molecular targets. This guide
provides a comprehensive technical overview of its properties, synthesis, characterization, and
applications, tailored for researchers and professionals in drug development and chemical
synthesis.

Physicochemical and Spectroscopic Properties

Accurate characterization of a chemical's properties is fundamental to its application. The key
physicochemical data for (S)-3-bromo-2-methylpropan-1-ol have been compiled from various
authoritative sources and are summarized below.
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Property Value Source(s)
Molecular Formula CaHsBrO [51[6]
Molecular Weight 153.02 g/mol [51[7]
Appearance Liquid [5]

Density 1.461 g/mL at 25 °C [518]
Boiling Point 73-74 °C at 9 mmHg

Refractive Index (n20/D)

1.483

[5]i8]

Optical Activity ([a]25/D)

+7.3° (c = 2 in chloroform)

[5]

Flash Point 92 °C (197.6 °F) - closed cup [5]

CAS Number 98244-48-5 [51[6]
KIBOHRIGZMLNNS-

InChl Key [5]

SCSAIBSYSA-N

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

e 1H NMR Spectroscopy: The proton NMR spectrum of (S)-3-bromo-2-methylpropan-1-ol is
expected to show distinct signals corresponding to its unique protons. A multiplet for the
methine proton at C2, doublets for the diastereotopic protons of the bromomethyl (CH2Br)
and hydroxymethyl (CH20H) groups, and a doublet for the methyl (CHs) protons. The
hydroxy! proton will appear as a broad singlet, the position of which is dependent on
concentration and solvent.

e 13C NMR Spectroscopy: The carbon NMR spectrum will display four unique signals
corresponding to the bromomethyl carbon, the chiral methine carbon, the hydroxymethyl
carbon, and the methyl carbon.

« Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption
band in the region of 3200-3600 cm~1* due to the O-H stretching of the alcohol group.[7]
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Other significant peaks include C-H stretching vibrations around 2850-3000 cm~* and a C-Br
stretching absorption in the fingerprint region.[7]

o Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a
monobrominated compound, with two peaks of nearly equal intensity (M+ and M+2)
corresponding to the presence of the 7°Br and 8!Br isotopes.[7]

Synthesis Methodologies: A Protocol from a Chiral
Precursor

The synthesis of enantiopure (S)-3-bromo-2-methylpropan-1-ol typically relies on the "chiral
pool" strategy, which utilizes readily available, inexpensive chiral molecules as starting
materials.[9] A robust and common precursor is methyl (S)-(+)-3-hydroxy-2-methylpropanoate.
The following protocol outlines a reliable two-step reduction and bromination sequence.

Logical Workflow for Synthesis
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Step 1: Reduction
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Caption: Synthesis and purification workflow for (S)-3-bromo-2-methylpropan-1-ol.
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Step-by-Step Experimental Protocol

Part 1: Reduction of Methyl (S)-(+)-3-hydroxy-2-methylpropanoate

Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of
converting the ester directly to the primary alcohol, yielding the corresponding diol. The
reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the
highly reactive LAH.

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a
dropping funnel, a nitrogen inlet, and a reflux condenser.

Reagent Preparation: Suspend 1.2 equivalents of lithium aluminum hydride (LAH) in
anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C
using an ice bath.

Addition of Ester: Dissolve 1.0 equivalent of methyl (S)-(+)-3-hydroxy-2-
methylpropanoate[10] in anhydrous THF and add it dropwise to the stirred LAH suspension
via the dropping funnel, maintaining the temperature below 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Stir for 12-16 hours to ensure the reaction goes to completion.

Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly
adding water dropwise, followed by 15% aqueous NaOH, and then more water. This
procedure (Fieser workup) is crucial for safely decomposing excess LAH and precipitating
aluminum salts in a granular, easily filterable form.

Isolation: Filter the resulting white precipitate through a pad of Celite® and wash thoroughly
with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to
yield crude (S)-2-methylpropane-1,3-diol as an oil, which can often be used in the next step
without further purification.

Part 2: Selective Monobromination
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» Rationale: The conversion of a primary alcohol to an alkyl bromide can be effectively
achieved using hydrobromic acid with sulfuric acid as a catalyst.[11] In a diol, selective
monobromination can be achieved by controlling stoichiometry and reaction conditions,
though some formation of the dibrominated byproduct is possible. The less sterically
hindered primary hydroxyl is the kinetically favored site of reaction.

e Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer,
combine the crude (S)-2-methylpropane-1,3-diol from the previous step with 2.0 equivalents
of 48% aqueous hydrobromic acid.

o Catalyst Addition: Slowly and carefully add 0.5 equivalents of concentrated sulfuric acid while
cooling the flask in an ice bath.

¢ Reaction: Heat the mixture to reflux and maintain for 5-6 hours. Monitor the reaction
progress by thin-layer chromatography (TLC).

» Workup: After cooling, dilute the reaction mixture with water and transfer to a separatory
funnel. Extract the product with a suitable organic solvent, such as diethyl ether or
dichloromethane (3 x volumes).

e Washing: Combine the organic layers and wash sequentially with water, saturated aqueous
sodium bicarbonate solution (to neutralize residual acids), and finally with brine.

« Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure. The crude product is then purified by vacuum distillation to yield
pure (S)-3-bromo-2-methylpropan-1-ol.

Applications in Drug Development and Advanced

Synthesis

The utility of (S)-3-bromo-2-methylpropan-1-ol lies in its ability to serve as a versatile chiral
precursor for high-value molecules.

Reactivity Profile
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Caption: Key reactivity pathways of (S)-3-bromo-2-methylpropan-1-ol.

¢ Synthesis of Pharmaceutical Intermediates: It is a documented precursor for synthesizing the
phase Il metabolite of mexiletine, (R)-mexiletine N-carbonyloxy-f3-D-glucuronide.[5][12] It is
also employed as a reagent in the preparation of pyrazolopyrimidinamine derivatives, which
have been investigated for their kinase inhibitory activity.[12]

o Natural Product Synthesis: The compound has been utilized as a starting material in the total
synthesis of complex natural products such as (R)-(+)-muscopyridine, the marine natural
product polycavernoside A, and the poison frog alkaloid (+)-allopumiliotoxin 323B".[5][12]

o Materials Science: Beyond pharmaceuticals, it can be used in the construction of homochiral
porous molecular networks, where the defined stereochemistry of the building block is
translated into the macroscopic structure of the material.[12]

Safety and Handling

As with any brominated organic compound, proper safety protocols must be strictly followed.
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o Hazard Classification: (S)-3-bromo-2-methylpropan-1-ol is classified as an irritant.[7][13] It
causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory
irritation (H335).[5][7]

e Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume
hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab
coat.[5][14] For operations with a risk of aerosol generation, a respirator with a suitable
organic vapor filter may be necessary.[14]

o Storage: Store in a cool, dry, and dark place in a tightly sealed container.[4][14] It should be
kept away from incompatible materials such as strong oxidizing agents and strong bases.
[14]

o First Aid Measures:

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing
contact lenses if present. Seek medical attention.[14]

o Skin Contact: Wash the affected area immediately with soap and plenty of water. Remove
contaminated clothing.[14]

o Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and
seek medical attention.[14]

o Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate
medical attention.[14]

Conclusion

(S)-3-bromo-2-methylpropan-1-ol is a quintessential example of a modern chiral building
block, offering a gateway to complex, enantiomerically pure molecules. Its defined stereocenter
and bifunctional nature provide chemists with a powerful tool for strategic and efficient
synthesis. A thorough understanding of its properties, synthetic routes, and handling
requirements, as detailed in this guide, is crucial for leveraging its full potential in research,
drug discovery, and materials science.

References

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1332129?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-2-methylpropan-1-ol
https://www.alfa-chemistry.com/cas_98244-48-5.htm
https://www.sigmaaldrich.com/US/en/product/aldrich/325058
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-2-methylpropan-1-ol
https://www.sigmaaldrich.com/US/en/product/aldrich/325058
https://www.benchchem.com/pdf/Handling_and_safety_precautions_for_3_Bromo_2_bromomethyl_propan_1_ol.pdf
https://www.benchchem.com/pdf/Handling_and_safety_precautions_for_3_Bromo_2_bromomethyl_propan_1_ol.pdf
https://www.bldpharm.com/products/98244-48-5.html
https://www.benchchem.com/pdf/Handling_and_safety_precautions_for_3_Bromo_2_bromomethyl_propan_1_ol.pdf
https://www.benchchem.com/pdf/Handling_and_safety_precautions_for_3_Bromo_2_bromomethyl_propan_1_ol.pdf
https://www.benchchem.com/pdf/Handling_and_safety_precautions_for_3_Bromo_2_bromomethyl_propan_1_ol.pdf
https://www.benchchem.com/pdf/Handling_and_safety_precautions_for_3_Bromo_2_bromomethyl_propan_1_ol.pdf
https://www.benchchem.com/pdf/Handling_and_safety_precautions_for_3_Bromo_2_bromomethyl_propan_1_ol.pdf
https://www.benchchem.com/pdf/Handling_and_safety_precautions_for_3_Bromo_2_bromomethyl_propan_1_ol.pdf
https://www.benchchem.com/product/b1332129?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Vertex Al Search. (2025). The Role of Chiral Building Blocks in Modern Pharmaceutical
Synthesis.

e PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery. Retrieved from
[Link]

» National Institutes of Health (NIH). (n.d.). Synthesis of Chiral Building Blocks for Use in Drug
Discovery. Retrieved from [Link]

e AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug
Development.

e Buchler GmbH. (n.d.). Chiral Building Blocks. Retrieved from [Link]

e BenchChem. (2025). Handling and safety precautions for 3-Bromo-2-(bromomethyl)propan-
1-ol.

e PubChem. (n.d.). 3-Bromo-2-methylpropan-1-ol. Retrieved from [Link]

e BenchChem. (n.d.). 3-Bromo-2-methylpropan-1-ol | 40145-08-2.
e BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Bromo-2-
(bromomethyl)propan-1-ol.

e Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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